(2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol
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Overview
Description
(2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol is a complex organic compound that features both indole and pyridine moieties The indole structure is a bicyclic system containing a benzene ring fused to a pyrrole ring, while the pyridine structure is a six-membered ring containing one nitrogen atom
Mechanism of Action
Target of Action
The compound “(2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A . .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Indole derivatives have been associated with a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylindole with pyridine-4-carbaldehyde in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (2-phenyl-1H-indol-3-yl)(pyridin-4-yl)ketone, while reduction could produce (2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methane.
Scientific Research Applications
Chemistry
In chemistry, (2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The indole and pyridine moieties are known to interact with various biological targets, making this compound a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Comparison with Similar Compounds
Similar Compounds
(2-phenyl-1H-indol-3-yl)(pyridin-3-yl)methanol: Similar structure but with the pyridine ring attached at a different position.
(2-phenyl-1H-indol-3-yl)(pyridin-2-yl)methanol: Another positional isomer with potential differences in biological activity.
(2-phenyl-1H-indol-3-yl)(quinolin-4-yl)methanol: Contains a quinoline ring instead of pyridine, which may alter its chemical and biological properties.
Uniqueness
(2-phenyl-1H-indol-3-yl)(pyridin-4-yl)methanol is unique due to the specific positioning of the indole and pyridine rings, which can influence its reactivity and interactions with biological targets. This compound’s distinct structure allows for the exploration of new chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
(2-phenyl-1H-indol-3-yl)-pyridin-4-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c23-20(15-10-12-21-13-11-15)18-16-8-4-5-9-17(16)22-19(18)14-6-2-1-3-7-14/h1-13,20,22-23H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYZZRNUIXTTLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C4=CC=NC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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